molecular formula C22H19ClN2O2 B2889099 1-(2-chlorobenzyl)-3-(2-methylindoline-1-carbonyl)pyridin-2(1H)-one CAS No. 1005298-68-9

1-(2-chlorobenzyl)-3-(2-methylindoline-1-carbonyl)pyridin-2(1H)-one

Cat. No. B2889099
CAS RN: 1005298-68-9
M. Wt: 378.86
InChI Key: OCMZMVZIICMZQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-3-(2-methylindoline-1-carbonyl)pyridin-2(1H)-one, also known as CMI-977, is a synthetic compound that has been developed as a potential therapeutic agent for the treatment of various diseases.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • Alpha-nitro Ketone Utilization : Alpha-nitro ketones serve both as electrophiles and nucleophiles in synthesizing various heterocyclic compounds, demonstrating the versatility of related structures in chemical synthesis (Zhang, Tomizawa, & Casida, 2004).
  • Molecular Structure Analysis : The detailed molecular structure of compounds similar to "1-(2-chlorobenzyl)-3-(2-methylindoline-1-carbonyl)pyridin-2(1H)-one" offers insights into their three-dimensional conformation and potential interactions, with implications for designing molecules with specific properties (Kannan et al., 2012).
  • Reactive Heterocyclic Building Blocks : The development of reactive heterocyclic building blocks, such as 2H-azirine-2-carbonyl azides, highlights the importance of innovative compounds in synthesizing complex molecules, potentially including quinolines and pyridines with structural similarities to the compound of interest (Funt et al., 2020).

Molecular Interactions and Properties

  • Calcium Channel Antagonist Activity : Research on 1,4-dihydropyridine derivatives reveals their potential as calcium channel modulators, suggesting that structurally related compounds might exhibit similar bioactive properties (Linden et al., 2011).
  • Intramolecular Hydrogen Bonding : Studies on Schiff bases, including structures related to pyridines, emphasize the role of intramolecular hydrogen bonding in stabilizing certain conformations and influencing reactivity, relevant to understanding the behavior of "1-(2-chlorobenzyl)-3-(2-methylindoline-1-carbonyl)pyridin-2(1H)-one" (Nazır et al., 2000).

Crystallography and Structural Analysis

  • Crystallographic Insights : Crystallographic studies provide valuable information on the conformation and arrangement of molecules, contributing to the understanding of molecular structures and interactions that are fundamental to the applications of complex organic molecules (Pandi et al., 2002).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(2-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O2/c1-15-13-16-7-3-5-11-20(16)25(15)22(27)18-9-6-12-24(21(18)26)14-17-8-2-4-10-19(17)23/h2-12,15H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMZMVZIICMZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-3-(2-methylindoline-1-carbonyl)pyridin-2(1H)-one

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